4-Cyano-2,2-dimethylbutanoic acid

概要

説明

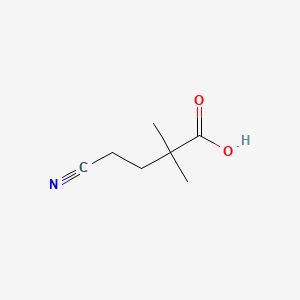

4-Cyano-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C7H11NO2. It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone with two methyl groups at the second carbon position. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

準備方法

Synthetic Routes and Reaction Conditions

4-Cyano-2,2-dimethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives followed by decarboxylation and nitrile formation. The reaction typically involves the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and alkyl halides like tert-butyl bromide. The nitrile group can be introduced using reagents like sodium cyanide (NaCN) under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste .

化学反応の分析

Types of Reactions

4-Cyano-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Cyano-2,2-dimethylbutanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.

Medicine: Explored for its potential use in drug development and as a starting material for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

作用機序

The mechanism of action of 4-Cyano-2,2-dimethylbutanoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The cyano group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

類似化合物との比較

Similar Compounds

4-Cyano-2,2-dimethylbutanoic acid: Characterized by the presence of both cyano and carboxylic acid groups.

2,2-Dimethylbutanoic acid: Lacks the cyano group, making it less reactive in certain chemical transformations.

4-Cyano-2-methylbutanoic acid: Similar structure but with only one methyl group, affecting its steric and electronic properties.

Uniqueness

This compound is unique due to the combination of its cyano and carboxylic acid functionalities, which provide a versatile platform for various chemical reactions. Its structure allows for selective modifications, making it valuable in synthetic chemistry and industrial applications .

生物活性

4-Cyano-2,2-dimethylbutanoic acid (CAS Number: 6939-69-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and synthetic cannabinoid research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 141.168 g/mol

- Density : 1.068 g/cm³

- Boiling Point : 303.2°C at 760 mmHg

- Flash Point : 137.2°C

This compound is primarily studied for its effects on metabolic pathways associated with propionic acidemia (PA) and methylmalonic acidemia (MMA). These are rare genetic disorders caused by deficiencies in enzymes involved in the metabolism of propionyl-CoA and methylmalonyl-CoA. The compound has been identified as a potential therapeutic agent that can reduce the accumulation of toxic metabolites in hepatocyte models derived from patients with these conditions .

Pharmacological Effects

- Metabolic Regulation : Research indicates that this compound can modulate the levels of disease-related metabolites in PA and MMA models. It has been shown to facilitate the reduction of propionyl-CoA and methylmalonyl-CoA levels, thereby alleviating metabolic toxicity .

- In Vitro Studies : In vitro experiments demonstrated that this compound can enhance the survival of hepatocytes under conditions mimicking metabolic stress. This suggests a protective role against cellular damage induced by toxic metabolite accumulation .

- In Vivo Studies : Preclinical studies involving animal models have indicated that administration of this compound leads to significant improvements in metabolic profiles and reductions in organ dysfunction markers associated with PA and MMA .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Clinical Candidate Identification : A study identified this compound as a clinical candidate for treating PA and MMA based on its ability to modulate key metabolic pathways and improve liver function in preclinical models .

- Synthetic Cannabinoid Research : The compound has also been referenced in studies related to synthetic cannabinoids, where it serves as a metabolite marker for certain synthetic drugs like MDMB-4en-PINACA. Its detection in biological samples has implications for forensic toxicology and understanding drug metabolism .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 141.168 g/mol |

| Density | 1.068 g/cm³ |

| Boiling Point | 303.2°C at 760 mmHg |

| Flash Point | 137.2°C |

特性

IUPAC Name |

4-cyano-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,6(9)10)4-3-5-8/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIILVMAUXTNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288829 | |

| Record name | 4-cyano-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-69-1 | |

| Record name | Butyric acid,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyano-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。